molecular formula C16H14FN3O2S B1386889 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1171733-20-2

4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1386889
CAS RN: 1171733-20-2
M. Wt: 331.4 g/mol
InChI Key: DKVZKTVLZAMLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (4-DFPT) is an organic compound that has recently gained attention for its potential applications in scientific research. It is a small molecule that is structurally similar to other triazole compounds, and it has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the laboratory. In

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of novel compounds, as well as in the study of enzyme-catalyzed reactions. In addition, 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been used to study the structure and function of proteins, and it has been used to study the interaction between proteins and other molecules. It has also been used in the study of drug metabolism and drug-drug interactions. Finally, 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been used in the development of new drugs and in the study of diseases.

Mechanism Of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is thought to interact with proteins and other molecules through hydrogen bonding and van der Waals forces. It is also believed to interact with enzymes, leading to the formation of new compounds or the inhibition of enzyme activity. In addition, 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol may interact with receptors, leading to the activation or inhibition of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol are not yet fully understood. However, it is believed to interact with proteins and other molecules, leading to changes in the activity of enzymes and receptors. In addition, 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol may affect the expression of genes, leading to changes in the production of proteins and other molecules. Finally, 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol may affect the metabolism of drugs, leading to changes in their efficacy and safety.

Advantages And Limitations For Lab Experiments

The use of 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments has several advantages. First, it is a small molecule that is structurally similar to other triazole compounds, making it relatively easy to synthesize. Second, it is relatively stable, making it suitable for long-term storage. Third, it is relatively non-toxic, making it safe to use in laboratory experiments. Finally, it is relatively inexpensive, making it accessible to researchers.
However, there are also some limitations to the use of 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments. First, the mechanism of action of 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is not yet fully understood, making it difficult to predict its effects. Second, the biochemical and physiological effects of 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol are not yet fully understood, making it difficult to predict its effects on cells and organisms. Finally, 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol may interact with other molecules, leading to unexpected results.

Future Directions

There are several potential future directions for the study of 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. First, further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory. Second, further research is needed to develop new methods for the synthesis of 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Third, further research is needed to understand the potential interactions between 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and other molecules. Finally, further research is needed to develop new drugs and treatments based on 4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-21-12-7-8-14(22-2)13(9-12)20-15(18-19-16(20)23)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVZKTVLZAMLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Reactant of Route 6
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4-(2,5-Dimethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

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